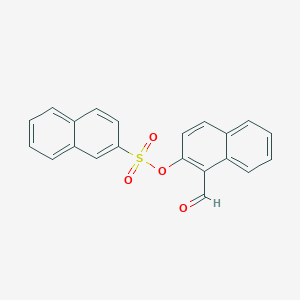
(1-Formylnaphthalen-2-yl) naphthalene-2-sulfonate
Overview
Description
(1-Formylnaphthalen-2-yl) naphthalene-2-sulfonate is an organic compound that features a naphthalene ring system substituted with a formyl group at the 1-position and a sulfonate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Formylnaphthalen-2-yl) naphthalene-2-sulfonate typically involves the formylation of naphthalene followed by sulfonation. The formylation can be achieved using the Vilsmeier-Haack reaction, where naphthalene reacts with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 1-position. The sulfonation step involves treating the formylated naphthalene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group at the 2-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid group.
Reduction: The formyl group can also be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: (1-Carboxynaphthalen-2-yl) naphthalene-2-sulfonate.
Reduction: (1-Hydroxymethylnaphthalen-2-yl) naphthalene-2-sulfonate.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Formylnaphthalen-2-yl) naphthalene-2-sulfonate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1-Formylnaphthalen-2-yl) naphthalene-2-sulfonate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the sulfonate group can enhance the compound’s solubility and reactivity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
Naphthalene: The parent compound, which lacks the formyl and sulfonate groups.
1-Formylnaphthalene: Contains only the formyl group.
2-Naphthalenesulfonic acid: Contains only the sulfonate group.
Comparison: (1-Formylnaphthalen-2-yl) naphthalene-2-sulfonate is unique due to the presence of both formyl and sulfonate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it more versatile in various chemical reactions and applications compared to its simpler counterparts.
Properties
IUPAC Name |
(1-formylnaphthalen-2-yl) naphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4S/c22-14-20-19-8-4-3-6-16(19)10-12-21(20)25-26(23,24)18-11-9-15-5-1-2-7-17(15)13-18/h1-14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBJDLHXMQGGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=C(C4=CC=CC=C4C=C3)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















